molecular formula C13H11N3O2 B6235500 2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 72459-53-1

2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6235500
CAS No.: 72459-53-1
M. Wt: 241.24 g/mol
InChI Key: BVRXXBNZYYMNMI-UHFFFAOYSA-N
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Description

2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that features both imidazole and isoindole moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while isoindole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The combination of these two structures in a single molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the formation of the imidazole ring followed by its attachment to the isoindole moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-yielding catalysts and reagents to ensure efficiency and cost-effectiveness. Specific details on industrial methods are less commonly disclosed due to proprietary reasons.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The isoindole moiety can interact with aromatic residues in proteins, affecting their function and stability. These interactions can modulate various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both imidazole and isoindole moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these moieties.

Properties

CAS No.

72459-53-1

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

2-(2-imidazol-1-ylethyl)isoindole-1,3-dione

InChI

InChI=1S/C13H11N3O2/c17-12-10-3-1-2-4-11(10)13(18)16(12)8-7-15-6-5-14-9-15/h1-6,9H,7-8H2

InChI Key

BVRXXBNZYYMNMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CN=C3

Purity

95

solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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